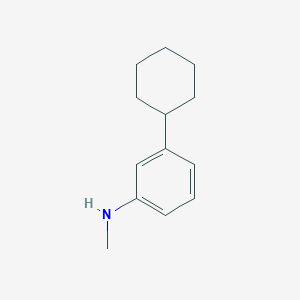

3-Cyclohexyl-N-methylaniline

Description

Contextual Significance of N-Methylated Aromatic Amines in Organic Synthesis and Beyond

N-methylated aromatic amines are fundamental building blocks and common structural motifs in a vast array of functional molecules. nih.gov Their prevalence stems from the unique properties imparted by the N-methyl group, which modulates the basicity, nucleophilicity, and steric environment of the nitrogen atom compared to primary or tertiary amines. These compounds are key intermediates in the synthesis of fine chemicals, natural products, dyes, and agrochemical compounds. nih.govresearchgate.net In the pharmaceutical industry, the mono-N-methyl aniline (B41778) scaffold is integral to numerous active pharmaceutical ingredients, influencing their pharmacological profiles.

The synthesis of mono-N-methyl aromatic amines, however, presents a significant challenge. nih.gov Traditional N-methylation methods using SN2-type methylating agents often suffer from overmethylation, producing undesired N,N-dimethylated products. acs.org This is a consequence of the increased nucleophilicity of the secondary amine product compared to the primary amine starting material. acs.org To overcome this, researchers have developed various synthetic strategies, including reductive amination using formaldehyde (B43269), reduction of carbamates or formamides, and transition-metal-catalyzed N-arylation reactions (e.g., Buchwald-Hartwig amination). nih.govacs.org More recent advancements focus on greener and more efficient methods, such as the use of carbon dioxide and hydrogen as a methylation source or the reaction of aromatic nitroso compounds with methylboronic acid under transition-metal-free conditions. researchgate.netacs.org

Structural Characteristics and Chemical Reactivity of Aniline Derivatives Bearing Cyclohexyl Substituents

The introduction of a cyclohexyl substituent onto an aniline ring significantly influences the molecule's physical and chemical properties. The cyclohexyl group is a bulky, non-aromatic, and lipophilic moiety that can impact molecular conformation, reactivity, and solubility.

Structurally, the amine group in aniline is slightly pyramidalized, with the nitrogen atom's hybridization existing between sp² and sp³. wikipedia.org The C-N bond has partial π-bonding character, which is sensitive to the electronic effects of ring substituents. wikipedia.org A cyclohexyl group, being an alkyl substituent, is generally considered electron-donating through an inductive effect. This can increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to unsubstituted aniline. wikipedia.org

Current Research Landscape and Opportunities for 3-Cyclohexyl-N-methylaniline and Related Analogues

While specific research dedicated exclusively to this compound is not extensively documented in publicly available literature, the broader class of cyclohexyl-substituted anilines and N-methylanilines is of significant interest in several research areas, particularly in materials science and medicinal chemistry.

The synthesis of related compounds, such as N-Cyclohexyl-N-methylaniline, has been reported through methods like the reductive amination of aniline with cyclohexanone, followed by N-methylation. scispace.com Another approach involves the palladium-catalyzed reductive coupling of phenols with anilines to generate substituted cyclohexylamines. researchgate.net For instance, N-methyl analogs of certain complex molecules have been synthesized by treating the corresponding aniline derivative with potassium carbonate and methyl iodide. nih.gov These established synthetic routes provide a foundation for the potential synthesis of this compound.

Research on analogous structures highlights potential opportunities. For example, aminotriazine-based materials incorporating N-methylcyclohexylamino groups have been investigated for their glass-forming abilities. scispace.com In this context, the cyclohexyl group was found to increase the glass transition temperature (Tg) compared to phenyl analogues, a property attributed to the higher interconversion barrier of the cyclohexyl ring. scispace.com This suggests that this compound could serve as a valuable building block in the development of novel amorphous materials with tailored thermal properties.

Furthermore, cyclohexyl-substituted anilines are explored in medicinal chemistry. The cyclohexyl group can modulate lipophilicity and metabolic stability, which are critical parameters in drug design. The N-methylaniline moiety is also a well-known pharmacophore. The combination of these structural features in this compound makes it an intriguing candidate for synthesis and evaluation in drug discovery programs, potentially as an intermediate for more complex therapeutic agents. The current landscape suggests that future research into this compound could focus on its synthesis, characterization, and exploration of its utility in materials science and as a scaffold for new biologically active compounds.

Data Tables

Table 1: Computed Properties of a Related Compound (3-Cyclohexyl-2-methylaniline)

| Property | Value |

| Molecular Formula | C13H19N |

| Molecular Weight | 189.30 g/mol |

| XLogP3-AA (Lipophilicity) | 4.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Topological Polar Surface Area | 26 Ų |

| Data sourced from PubChem CID 125449233. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H19N |

|---|---|

Molecular Weight |

189.30 g/mol |

IUPAC Name |

3-cyclohexyl-N-methylaniline |

InChI |

InChI=1S/C13H19N/c1-14-13-9-5-8-12(10-13)11-6-3-2-4-7-11/h5,8-11,14H,2-4,6-7H2,1H3 |

InChI Key |

GLCPSYYOOQLZRR-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC(=C1)C2CCCCC2 |

Origin of Product |

United States |

Mechanistic Elucidation of Reactions Involving 3 Cyclohexyl N Methylaniline and Analogues

Reaction Pathway Analysis

Understanding the precise sequence of elementary steps, including the formation and consumption of intermediates, is fundamental to optimizing reaction conditions and catalyst design for processes involving 3-Cyclohexyl-N-methylaniline and related N-alkylanilines.

The N-formylation and N-methylation of amines using carbon dioxide (CO₂) as a renewable C1 source and hydrosilanes as reducing agents are crucial transformations in organic synthesis. Mechanistic studies, often utilizing N-methylaniline as a model substrate analogous to this compound, have revealed multiple competing reaction pathways. The operative mechanism is highly dependent on the reaction conditions, catalyst, and the basicity of the amine. nih.gov

Three primary pathways have been proposed for the N-formylation process:

Direct Formoxysilane Formation (Pathway 1): This pathway involves the direct insertion of CO₂ into the Si-H bond of the hydrosilane to form a formoxysilane intermediate. This intermediate then reacts with the amine to yield the corresponding formamide (B127407). This route is generally considered to operate for amines with low basicity and in the absence of a catalyst. nih.gov

Amine-Assisted Formoxysilane Formation (Pathway 2): In the presence of a base catalyst or a more basic amine like N-methylaniline, the amine can activate the hydrosilane. This activation facilitates the subsequent insertion of CO₂, leading to the formoxysilane intermediate and then the formamide product. This pathway is often significantly faster than direct insertion. nih.gov

Silylcarbamate Intermediate (Pathway 3): Strongly nucleophilic amines can react with CO₂ to form a stable carbamate (B1207046) salt. This salt can then react with the hydrosilane to generate a silylcarbamate intermediate, which is subsequently reduced by another molecule of hydrosilane to the N-formylated product. nih.gov

The chemoselectivity between formylation and methylation is a critical aspect of these reactions. While methylation has often been proposed to occur via the sequential formylation of the amine followed by further reduction of the resulting formamide, computational studies suggest a more complex picture. nih.gov An alternative mechanism proposes that chemoselectivity is determined by the competitive attack of either the amine or a catalyst-derived hydride on a key intermediate, diformyloxysilane (Si₂), which is formed from the insertion of CO₂ into the hydrosilane. nih.govrsc.org

If the amine attack is favored (as with smaller amines), the reaction yields the formamide . rsc.org

If the hydride transfer is favored (as with bulkier amines), the reaction proceeds to the N-methylated amine , potentially via intermediates like formaldehyde (B43269) and a carbocation species, bypassing the formamide reduction step. nih.govrsc.org

Catalysts play a pivotal role in directing these pathways. Simple inorganic bases like cesium carbonate (Cs₂CO₃) have been shown to efficiently catalyze both formylation and methylation, with the selectivity controlled by reaction temperature and the choice of silane. york.ac.uk Similarly, zinc-based catalysts, such as a combination of Zn(OAc)₂ and 1,10-phenanthroline (B135089), are effective and versatile for these transformations under mild conditions. researchgate.net

The elucidation of reaction mechanisms relies heavily on the detection and characterization of transient intermediate species. In the context of amine formylation with CO₂ and hydrosilanes, several key intermediates have been identified or proposed.

Silylcarbamates: These species, with the general structure R₂N-CO-O-SiR'₃, are formed from the reaction of an aminosilane (B1250345) with CO₂ or from a carbamate salt reacting with a hydrosilane. nih.govrijournals.com For strongly nucleophilic amines, silylcarbamates are stable adducts that can be directly reduced to the formylated product. nih.gov In other cases, they may act as an additional intermediate along the pathway to formoxysilanes. nih.gov Their formation is a key branch point that can dictate the subsequent reaction course.

Diformyloxysilane and Formoxysilanes: Formoxysilanes are generated from the insertion of CO₂ into the Si-H bond of a hydrosilane, a step that can be either direct or base-assisted. nih.gov These species are the direct formylating agents for the amine in Pathways 1 and 2. nih.gov DFT computations have highlighted the role of diformyloxysilane (Si₂) as a central intermediate whose fate determines the selectivity between formylation and methylation. rsc.org The competition between nucleophilic attack by the amine and hydride transfer at the formyloxy carbon of this intermediate dictates the final product distribution. nih.govrsc.org

In situ reaction monitoring through techniques like NMR spectroscopy has been crucial in studying these complex equilibria. For instance, in the formylation of N-methylaniline, while no long-lived intermediates were detected, the broadening of the amine's -NH signal upon CO₂ addition indicated the partial and rapid formation of a carbamate salt, supporting its role in activating the hydrosilane. nih.gov

Kinetic Studies and Catalytic Performance Assessment

Kinetic analysis provides quantitative insight into reaction rates and catalyst efficiency, which is essential for understanding reaction mechanisms and optimizing industrial processes.

Catalytic performance is often quantified by the Turnover Number (TON) and Turnover Frequency (TOF). TON represents the total number of substrate molecules converted per molecule of catalyst before it becomes deactivated, while TOF is the number of turnovers per unit of time (s⁻¹ or min⁻¹). rsc.orgnih.gov These metrics are crucial for comparing the efficiency of different catalytic systems.

For example, a catalyst system composed of Zn(OAc)₂ and 1,10-phenanthroline used for the N-formylation of N-methylaniline exhibited exceptional thermal stability and a very high TON.

| Catalyst System | Substrate | Temperature (°C) | Turnover Number (TON) | Reference |

|---|---|---|---|---|

| Zn(OAc)₂ / 1,10-phenanthroline | N-methylaniline | 150 | 385,000 | researchgate.net |

This high TON indicates a very robust and efficient catalyst. The TOF can be calculated from the TON if the reaction time to deactivation is known (TOF = TON / time). nih.gov High TOF values are indicative of a highly active catalyst.

The Kinetic Isotope Effect (KIE) is a powerful tool used to probe reaction mechanisms, particularly the rate-determining step and the nature of transition states. nih.gov It is measured by comparing the reaction rate of a substrate with that of its isotopically substituted counterpart (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). A primary KIE (kH/kD > 1) is observed when a bond to the isotope is broken in the rate-determining step. nih.gov The magnitude of the KIE can provide information about the geometry of the transition state.

In the context of amination, KIE studies can elucidate whether a C-H bond cleavage is involved in the rate-limiting step. For instance, in a cobalt-catalyzed intramolecular C-H amination, a large primary KIE was observed, providing strong evidence for a mechanism involving a hydrogen atom transfer (HAT) from a C-H bond as a key step.

| Reaction Type | Isotopic Substitution | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Intramolecular C-H Amination | Benzylic C-H vs. C-D | 7 | Radical-type C-H bond activation (HAT) occurs after the rate-limiting step. |

While specific KIE data for reactions involving this compound are not detailed in the reviewed literature, the principles are directly applicable. A KIE study on its formylation or methylation could, for example, distinguish between mechanisms where N-H bond cleavage or Si-H bond cleavage is rate-limiting.

Stereochemical Outcomes and Diastereoselectivity in Synthesis

The stereochemistry of this compound, which contains a chiral center at the point of attachment of the cyclohexyl ring to the aniline (B41778) moiety, introduces an important dimension to its reactivity and synthesis. The control of stereochemical outcomes is paramount in modern organic synthesis, particularly for applications in pharmaceuticals and materials science. rsc.org

The synthesis of chiral cyclohexylamine (B46788) derivatives often requires stereoselective methods to control the formation of new stereogenic centers. While specific diastereoselectivity data for the synthesis of this compound was not found in the surveyed literature, general strategies for achieving high stereocontrol in the synthesis of related N-aryl cyclohexylamines have been developed.

One powerful approach is the use of [4+2] cycloaddition reactions. For example, a photoredox-catalyzed intermolecular [4+2] cycloaddition of N-cyclobutyl anilines with α-substituted vinylketones has been shown to produce highly functionalized cyclohexylamine derivatives. nih.govrsc.org This method is notable for its excellent diastereoselectivity.

| Reactant 1 (Aniline derivative) | Reactant 2 (Vinylketone) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|

| N-cyclobutyl aniline | α-benzyl-substituted vinylketone | >20:1 | rsc.org |

| N-cyclobutyl anilines with various aryl substituents | α-benzyl-substituted vinylketones | 13:1 to >20:1 | nih.gov |

| N-cyclobutyl aniline | α-(cyclohexyl)-substituted vinylketone | 7:1 | nih.gov |

The high diastereomeric ratios observed in these reactions indicate a highly organized transition state where the facial selectivity of the approaching reactants is strictly controlled. nih.gov In asymmetric variants of such reactions, the introduction of a chiral catalyst, such as a chiral phosphoric acid, can be used to influence the stereochemical outcome, leading to the formation of a single enantiomer. nih.gov Biocatalytic methods, employing enzymes like ω-transaminases, also represent a powerful strategy for the asymmetric synthesis of 3-substituted cyclohexylamine derivatives, allowing access to both cis- and trans-diastereomers in optically pure forms. york.ac.uk

Following a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic and analytical characterization data for the specific chemical compound “this compound” is not available in the public domain through the conducted searches.

As a result, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content for each specified section and subsection (Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Techniques) while strictly adhering to the provided outline.

Information on related but structurally distinct compounds, such as N-methylaniline and other substituted aniline derivatives, was found. However, presenting this data would deviate from the explicit instruction to focus solely on this compound. To maintain scientific accuracy and adhere to the user's strict content requirements, the article cannot be produced without the specific analytical data for the target compound.

Advanced Spectroscopic and Analytical Characterization of 3 Cyclohexyl N Methylaniline Compounds

Chromatographic Methods for Separation and Purification

Chromatography is a cornerstone for isolating and purifying 3-Cyclohexyl-N-methylaniline from reaction mixtures and for analytical quantification. The choice of method depends on the scale and required purity of the compound.

Flash column chromatography is a widely utilized and efficient method for the preparative purification of organic compounds like this compound. orgsyn.org This technique employs a stationary phase, typically silica (B1680970) gel (200-300 mesh), and a mobile phase, which is a solvent system chosen to achieve optimal separation. researchgate.net The process is expedited by applying positive pressure, usually from compressed air or nitrogen, to force the solvent through the column, enabling rapid separations. orgsyn.org

The selection of an appropriate solvent system is critical and is typically determined by preliminary analysis using thin-layer chromatography (TLC). rochester.edu An ideal solvent system will yield a retention factor (Rf) of approximately 0.3 for the target compound. rochester.edu For N-substituted aniline (B41778) derivatives, common mobile phases consist of mixtures of non-polar and polar solvents, such as hexanes and ethyl acetate. beilstein-journals.orgamazonaws.com A gradient elution, where the polarity of the mobile phase is gradually increased, is often employed to effectively separate the desired product from impurities. amazonaws.com

Given the basic nature of the secondary amine in this compound, tailing of the elution peak on the acidic silica gel can be an issue. This is due to acid-base interactions between the amine and the silica's acidic silanol (B1196071) groups. biotage.com To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), can be added to the eluent. This addition neutralizes the acidic sites on the silica, resulting in improved peak shape and better separation. biotage.com

| Parameter | Description | Typical Value / Condition |

|---|---|---|

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica Gel (e.g., 40-63 µm, 230-400 mesh) orgsyn.org |

| Mobile Phase (Eluent) | A solvent or mixture of solvents used to move the compounds through the column. | Hexane/Ethyl Acetate gradients amazonaws.com |

| Rf Target (TLC) | The target retention factor on a TLC plate for optimal separation. | ~0.3 rochester.edu |

| Mobile Phase Modifier | An additive to improve peak shape for basic compounds. | Triethylamine (0.1-1%) biotage.com |

| Loading Technique | Method of applying the sample to the column. | Direct liquid loading or dry loading (adsorbed onto silica) rochester.edu |

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the identification, quantification, and purification of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. sielc.com In this setup, the stationary phase is non-polar (e.g., a C18 column), and the mobile phase is a polar solvent mixture. sielc.comsigmaaldrich.com

The mobile phase often consists of acetonitrile (B52724) or methanol (B129727) and water, with a modifier such as phosphoric acid or formic acid to control the pH and improve peak shape. sielc.comsigmaaldrich.comsielc.com The separation mechanism is based on the differential partitioning of the analyte between the stationary and mobile phases. The relatively non-polar this compound interacts with the C18 stationary phase and is eluted by the organic solvent in the mobile phase.

A Diode Array Detector (DAD) is a sophisticated type of UV-Vis detector that provides significant advantages for analysis. mdpi.comphcog.com Unlike a standard UV detector that measures absorbance at a single wavelength, a DAD scans a range of wavelengths simultaneously, acquiring a complete UV-Vis spectrum for every point in the chromatogram. researcher.life This capability is invaluable for:

Peak Purity Assessment: By comparing spectra across a single peak, impurities can be detected even if they co-elute.

Compound Identification: The acquired spectrum can be compared to a library of known spectra for positive identification.

Optimal Wavelength Selection: The data allows for the selection of the wavelength of maximum absorbance post-analysis, enhancing sensitivity. mdpi.com

For aniline derivatives, detection is often carried out at wavelengths around 254 nm. sigmaaldrich.com

| Parameter | Description | Typical Condition |

|---|---|---|

| Column | The stationary phase used for separation. | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) sigmaaldrich.commdpi.com |

| Mobile Phase | The solvent system that carries the analyte through the column. | Acetonitrile/Water or Methanol/Water, often with a modifier sigmaaldrich.comthermofisher.com |

| Modifier | Acid added to the mobile phase to improve peak shape. | Phosphoric Acid or Formic Acid sielc.com |

| Detection | The method used to detect the compound as it elutes. | Diode Array Detection (DAD) mdpi.com |

| Detection Wavelength | Wavelength used for quantification, typically the λmax. | ~254-260 nm sigmaaldrich.commdpi.com |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | 1.0 mL/min sigmaaldrich.com |

| Column Temperature | Controlled temperature to ensure reproducible retention times. | 30 °C sigmaaldrich.com |

Complementary Characterization Techniques

Beyond chromatography, other analytical methods are crucial for a full characterization, especially when this compound is part of a larger system, such as a composite material or a surface coating.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. escholarship.org When this compound is present on a surface or within the top few nanometers of a material, XPS can provide invaluable information.

The technique works by irradiating the material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. Analysis of the XPS spectrum allows for the identification of the elements present and their chemical states. For this compound, high-resolution scans of the Carbon 1s (C 1s) and Nitrogen 1s (N 1s) regions would be of particular interest. researchgate.netresearchgate.net

Nitrogen (N 1s): The binding energy of the N 1s core electron is highly sensitive to the chemical environment of the nitrogen atom. A peak corresponding to the secondary amine nitrogen in the molecule would be expected. If the nitrogen atom were to be oxidized or protonated, this would result in a shift to a higher binding energy. researchgate.net

Carbon (C 1s): The C 1s spectrum would be complex, consisting of overlapping peaks corresponding to the different types of carbon atoms in the molecule: the aromatic carbons of the aniline ring, the aliphatic carbons of the cyclohexyl group, and the carbon of the N-methyl group. Deconvolution of this spectrum can help confirm the compound's structure.

| Core Level | Expected Chemical Species | Significance of Analysis |

|---|---|---|

| N 1s | Secondary Amine (-NH-) | Confirms the presence of the aniline nitrogen and its chemical state (e.g., neutral, protonated, or oxidized). researchgate.net |

| C 1s | Aromatic (C-C, C-H), Aliphatic (C-C, C-H), C-N | Provides information on the different carbon environments, helping to confirm the integrity of the molecular structure. |

| Survey Scan | All elements present (C, N, O, etc.) | Determines the overall elemental composition of the surface and identifies any potential contaminants. rsc.org |

When this compound is incorporated into a composite material, polymer blend, or other heterogeneous structure, electron microscopy techniques are essential for characterizing the material's morphology and the distribution of the compound.

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of the internal structure of a material. It can reveal the morphology of different phases, the dispersion of nanoparticles, or the structure of a polymer matrix containing the aniline derivative. mdpi.com

Selected Area Electron Diffraction (SAED): SAED is a TEM technique that provides crystallographic information about the sample. If this compound is integrated with crystalline inorganic components (e.g., metal oxides or nanoparticles), SAED patterns can be used to identify the crystal structure and orientation of these components. mdpi.com

Elemental Mapping: This technique, often performed using an Energy-Dispersive X-ray Spectroscopy (EDX) detector attached to a TEM or Scanning Electron Microscope (SEM), generates maps showing the spatial distribution of specific elements. mdpi.comresearchgate.net For a material containing this compound, mapping for carbon and nitrogen would reveal the location and distribution of the organic compound within the larger structure, confirming whether it is homogeneously dispersed, aggregated in certain regions, or located at specific interfaces.

| Technique | Information Provided | Relevance to this compound Composites |

|---|---|---|

| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal morphology and phase distribution. mdpi.com | Visualizes the overall structure of the composite material at the nanoscale. |

| Selected Area Electron Diffraction (SAED) | Crystallographic information (crystal structure and orientation). mdpi.com | Characterizes any crystalline inorganic components integrated with the compound. |

| Elemental Mapping (EDX/EELS) | Spatial distribution of elements within the imaged area. researchgate.net | Maps the location of nitrogen to confirm the distribution and dispersion of this compound within the material matrix. |

Despite a comprehensive search for scholarly articles and computational chemistry data, specific theoretical and computational studies focusing solely on the chemical compound "this compound" are not available in the public domain. Research in computational chemistry often prioritizes molecules with specific known applications or those that are part of a broader systematic study, and it appears that "this compound" has not been a specific target of such detailed computational investigation.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested in the outline. The specific data required to populate the sections on Quantum Chemical Calculations, Molecular Modeling and Conformational Analysis, and Theoretical Prediction of Spectroscopic Parameters for "this compound" does not exist in the currently accessible scientific literature.

Any attempt to generate content for the requested sections would involve speculation or generalization from related but distinct molecules, which would violate the core instruction to focus solely on "this compound" and maintain scientific accuracy.

Computational and Theoretical Chemistry Investigations of 3 Cyclohexyl N Methylaniline

Theoretical Prediction of Spectroscopic Parameters

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts. The process typically involves optimizing the molecular geometry of 3-Cyclohexyl-N-methylaniline and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, usually referenced against a standard compound like tetramethylsilane (TMS).

The predicted chemical shifts for the ¹H and ¹³C nuclei of this compound would provide a theoretical spectrum that can be compared with experimental data to confirm its structure. Discrepancies between the calculated and experimental shifts can often be attributed to solvent effects, conformational dynamics, or the limitations of the chosen computational model. For a molecule like this compound, key areas of interest would be the chemical shifts of the aromatic protons and carbons, which are influenced by the electronic effects of the N-methyl and cyclohexyl substituents, as well as the shifts within the cyclohexyl ring, which are sensitive to its conformation.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|

| C1 (Aromatic, C-N) | 148.5 | - |

| C2 (Aromatic) | 112.0 | 6.70 |

| C3 (Aromatic, C-Cyclohexyl) | 145.0 | - |

| C4 (Aromatic) | 129.5 | 7.20 |

| C5 (Aromatic) | 115.0 | 6.80 |

| C6 (Aromatic) | 118.0 | 6.90 |

| C (N-CH₃) | 30.5 | 2.90 |

| C1' (Cyclohexyl) | 44.0 | 2.50 |

| C2', C6' (Cyclohexyl) | 34.0 | 1.80 |

| C3', C5' (Cyclohexyl) | 26.0 | 1.40 |

| C4' (Cyclohexyl) | 27.0 | 1.25 |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical shifts for similar structures.

Vibrational Frequency Analysis (Harmonic and Anharmonic) for Spectral Interpretation

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational vibrational analysis can predict the frequencies and intensities of these vibrations, aiding in the assignment of experimental spectra.

Harmonic frequency calculations are a common starting point, providing a good approximation of the vibrational modes. However, real molecular vibrations are anharmonic. Therefore, anharmonic frequency calculations, while more computationally expensive, can provide more accurate predictions that better match experimental results. The calculated vibrational frequencies for this compound would reveal characteristic bands for N-H bending (if any residual secondary amine is present), C-H stretching of the aromatic, methyl, and cyclohexyl groups, as well as the C-N stretching and aromatic ring vibrations.

Table 2: Selected Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Harmonic Frequency (cm⁻¹) | Predicted Anharmonic Frequency (cm⁻¹) | Description |

|---|---|---|---|

| ν(C-H) aromatic | 3100-3000 | 3080-2980 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 3000-2850 | 2980-2830 | Cyclohexyl and methyl C-H stretching |

| ν(C=C) aromatic | 1600-1450 | 1580-1430 | Aromatic ring stretching |

| δ(CH₂) cyclohexyl | 1470-1440 | 1450-1420 | Cyclohexyl CH₂ scissoring |

| ν(C-N) | 1360-1250 | 1340-1230 | C-N stretching |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical frequency ranges for the described vibrational modes.

Electronic Structure and Reactivity Descriptors

Computational chemistry also allows for the detailed investigation of the electronic properties of this compound, which are fundamental to understanding its reactivity.

Calculation of Electrostatic Potential Surfaces

The electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its non-covalent interactions. The ESP is mapped onto the electron density surface, with colors indicating regions of positive and negative potential. For this compound, the ESP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom due to the lone pair of electrons, making it a likely site for electrophilic attack. The aromatic ring would exhibit a more complex potential, with regions of negative potential above and below the plane of the ring, while the hydrogen atoms would be associated with regions of positive potential (typically colored blue).

Analysis of Molecular Orbitals and Partial Density of States

The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the molecule's electronic transitions and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

For this compound, the HOMO would likely be localized on the aniline (B41778) moiety, specifically on the nitrogen atom and the aromatic ring, indicating that this is the most nucleophilic region of the molecule. The LUMO is expected to be distributed over the aromatic ring. The partial density of states (PDOS) analysis would further break down the contributions of different atoms and orbitals to the total density of states, providing a more detailed picture of the electronic structure.

Work Function Calculations for Surface Reactivity

Work function calculations are typically applied to solid surfaces and are a measure of the minimum energy required to remove an electron from the surface to a point in the vacuum. While not a standard calculation for an individual molecule, the concept can be related to the ionization potential in the gas phase. For this compound, the calculated ionization potential would provide a measure of the energy required to remove an electron, which is related to its reactivity towards oxidizing agents. A lower ionization potential would suggest greater ease of oxidation. These calculations are crucial for understanding how the molecule might interact with surfaces, for example, in catalysis or materials science applications.

Research Applications and Functional Utility in Advanced Chemical Synthesis and Biochemistry

Strategic Role as an Intermediate in Organic Synthesis

Aniline (B41778) and its N-alkylated derivatives are fundamental precursors in the synthesis of a wide array of organic compounds. echemi.com The presence of both an aromatic ring and a secondary amine group in 3-Cyclohexyl-N-methylaniline provides multiple reactive sites for constructing more complex molecular architectures.

Precursor for the Elaboration of Complex Organic Molecules

The transformation of aniline derivatives into more complex structures is a cornerstone of modern organic synthesis. echemi.com While direct examples involving this compound are not prominent, the general reactivity of N-methylaniline suggests its utility. The nitrogen atom can be further alkylated or acylated, and the aromatic ring is amenable to electrophilic substitution reactions. These reactions allow for the introduction of additional functional groups, paving the way for the synthesis of intricate molecular frameworks that are often sought after in medicinal chemistry and materials science. For instance, N-methylaniline derivatives serve as building blocks for numerous pharmaceutical compounds, where substitution patterns can be tailored to enhance pharmacological activities.

Building Blocks for Advanced Chemical Structures

The concept of "building blocks" in chemistry refers to smaller molecules that can be assembled into larger, more complex structures. Aniline derivatives are considered valuable building blocks due to their inherent reactivity. The cyclohexyl and methyl groups on the nitrogen of this compound can influence the steric and electronic properties of the molecule, which in turn can direct the outcome of synthetic transformations. This makes such compounds potentially useful in creating advanced chemical structures with specific three-dimensional arrangements and functionalities.

Application in the Development of Fine Chemicals

Fine chemicals are pure, single substances that are produced in limited quantities and are used in specialized applications. The synthesis of these chemicals often relies on versatile intermediates like N-methylaniline derivatives.

Intermediates for Dyes and Polymer Synthesis

Historically and currently, aniline and its derivatives are pivotal in the dye industry. echemi.com They serve as precursors to a vast range of azo dyes and other colorants. The general process involves diazotization of an aniline derivative followed by coupling with another aromatic compound. While specific dyes synthesized from this compound are not documented, its structural similarity to other N-alkylanilines suggests its potential as a component in the synthesis of novel dyes with unique shades and properties.

In the realm of polymer science, aniline derivatives are used in the production of conductive polymers like polyaniline. mdpi.com The polymerization of aniline and its substituted counterparts can lead to materials with interesting electronic and optical properties. N,N-Dimethylaniline functionalized polymers, for instance, have been utilized in photoinduced block copolymerization. researchgate.net Although direct polymerization of this compound is not reported, it could potentially be incorporated as a monomer or a modifying agent in polymerization reactions to influence the properties of the resulting polymers.

Utility as Probes in Biological and Biochemical Research

The interaction of small molecules with biological systems is a fundamental area of biochemical research. Aniline and its derivatives have been incorporated into molecules designed to study and modulate biological processes.

Studies on Enzyme Interactions and Modulation of Activity

While there is no specific information on this compound in enzyme studies, related structures have been investigated. For example, derivatives of N-(3,4,5-trimethoxyphenyl)acetamide have been synthesized and evaluated as inhibitors of tubulin polymerization, a key process in cell division. nih.gov The development of small molecule inhibitors often involves exploring a wide chemical space, and compounds like this compound could serve as fragments or starting points for the synthesis of new potential enzyme modulators. The lipophilic cyclohexyl group could, for instance, influence binding to hydrophobic pockets in enzymes.

Investigations into Protein Binding Mechanisms

The unique structural features of this compound, which combine a substituted aniline ring with a bulky cyclohexyl group, suggest its potential as a scaffold in the design of molecules for probing protein-ligand interactions. The N-methyl group can influence the compound's conformational flexibility and hydrogen bonding capabilities, which are critical factors in molecular recognition by proteins.

In principle, derivatives of this compound could be synthesized to incorporate photoreactive groups or reporter tags. Such modified molecules, often referred to as photoaffinity probes, are valuable tools for identifying and characterizing the binding sites of small molecules on their protein targets. Upon binding, the photoreactive group can be activated by light to form a covalent bond with the protein, allowing for the subsequent identification of the labeled protein and the specific site of interaction.

Furthermore, the exploration of a series of analogs of this compound, with systematic variations in the substitution pattern on both the aniline and cyclohexyl rings, could provide valuable structure-activity relationship (SAR) data. This information is crucial for understanding how subtle changes in a molecule's architecture affect its binding affinity and selectivity for a particular protein. Computational docking studies could also be employed to predict the binding modes of these compounds within the active or allosteric sites of target proteins, guiding the design of more potent and specific ligands.

Tools for Elucidating Biochemical Pathways

Small molecules that can selectively modulate the activity of specific enzymes or receptors are indispensable for dissecting complex biochemical pathways. While there is no direct evidence of this compound being used for this purpose, its chemical structure suggests that it could serve as a starting point for the development of such molecular probes.

The aniline moiety is a common feature in many biologically active compounds, and its derivatives have been shown to interact with a wide range of protein targets. By functionalizing the this compound scaffold, it may be possible to develop inhibitors or activators of specific enzymes involved in a pathway of interest. For instance, the introduction of reactive groups could lead to the development of activity-based probes (ABPs). These probes are designed to covalently modify the active site of a specific enzyme or class of enzymes, providing a powerful means to profile their activity in complex biological samples.

Moreover, the metabolic fate of this compound and its derivatives within a biological system could offer insights into relevant metabolic pathways. Studies on the metabolism of substituted anilines have shown that they can undergo various enzymatic transformations, such as N-oxidation and ring hydroxylation. Identifying the metabolites of novel aniline derivatives can help to uncover previously unknown enzymatic activities or pathways.

Conclusion and Future Research Directions

Synthesis of Current Knowledge and Gaps in the Research of 3-Cyclohexyl-N-methylaniline

This compound, with the chemical formula C₁₃H₁₉N, is an aromatic amine featuring a methyl group on the nitrogen and a cyclohexyl substituent at the third position of the benzene ring. smolecule.com Its structure combines the electronic properties of an N-alkylaniline with the steric bulk of a cyclohexyl group, suggesting a unique profile for applications in synthesis and materials science.

Current knowledge is primarily centered on general synthesis routes for N-substituted anilines. Traditional methods involve the alkylation of aniline (B41778), first with a cyclohexylating agent (like cyclohexyl bromide) and subsequently methylating the resulting secondary amine with reagents such as methyl iodide or dimethyl sulfate. smolecule.com Another foundational approach involves reacting aniline with methanol (B129727) over catalysts at high temperatures and pressures to produce N-methylaniline, a method that could potentially be adapted for more complex derivatives. smolecule.com

Despite the existence of these fundamental synthetic pathways, a significant gap in the literature exists regarding this compound itself. There is a notable lack of dedicated research into its specific:

Physicochemical Properties: Detailed experimental data on properties like solubility, pKa, and thermal stability are not readily available.

Biological Activity: While many aniline derivatives are explored for pharmacological potential, the specific bioactivity of this compound remains largely uninvestigated. smolecule.com

Reaction Kinetics and Mechanisms: Optimized, high-yield synthetic protocols specific to this isomer, along with mechanistic studies, are absent.

Material Applications: There are no significant studies exploring its use in polymers, dyes, or electronic materials.

This scarcity of focused research indicates that this compound is a relatively underexplored molecule, representing a frontier for new chemical investigation.

Emerging Methodologies for Enhanced Synthesis and Derivatization

Recent advancements in organic synthesis offer more efficient, sustainable, and versatile routes for preparing N-alkylated anilines, which could be readily applied to this compound. These methods move beyond harsh alkyl halides and high pressures, focusing on catalytic and environmentally benign processes.

Catalytic N-Alkylation:

Borrowing Hydrogen Methodology: This strategy utilizes alcohols as alkylating agents, with water as the only byproduct, making it a green alternative. Heterogeneous catalysts, such as those based on palladium or nickel, facilitate the N-alkylation of anilines with a wide tolerance for various functional groups. researchgate.net

Iron-Promoted C-H Amination: A novel approach enables the direct synthesis of N-methylanilines from simple arenes using a benign iron salt catalyst under mild conditions. organic-chemistry.org This method's broad functional group tolerance could be leveraged for late-stage functionalization of complex molecules containing the 3-cyclohexylaniline core. organic-chemistry.org

Zeolite Catalysis: For industrial-scale production, zeolite catalysts of the pentasil type can be used to facilitate the reaction between anilines and lower alcohols in the vapor phase, offering a continuous and robust manufacturing process. google.com

Novel Reaction Conditions:

Visible-Light-Induced N-Alkylation: In a departure from thermal catalysis, strategies using visible light have been developed. For instance, the N-alkylation of anilines with 4-hydroxybutan-2-one can be achieved in the presence of NH₄Br, completely avoiding the use of metal catalysts, bases, and ligands. nih.gov

Solid-Base Catalysis: The use of solid bases like cesium fluoride on celite (CsF-Celite) provides a convenient and efficient procedure for the N-alkylation of various nitrogen-containing compounds, including anilines, often resulting exclusively in the N-alkylated product. researchgate.net

These emerging techniques could dramatically improve the synthesis of this compound and its derivatives, enabling greater efficiency and access to novel chemical structures.

| Methodology | Catalyst/Reagent | Alkylating Agent | Conditions | Key Advantages |

| Borrowing Hydrogen | Heterogeneous Pd or Ni catalysts | Alcohols | High temperature (e.g., 140°C) | High atom economy; water is the only byproduct. researchgate.net |

| Iron-Promoted Amination | FeSO₄·7H₂O | Electrophilic aminating reagent | Mild conditions, HFIP solvent | Broad functional group tolerance; uses benign iron catalyst. organic-chemistry.org |

| Visible-Light Induction | NH₄Br (promoter) | Alcohols (e.g., 4-hydroxybutan-2-one) | Visible light irradiation | Metal-free, base-free, and ligand-free; eco-friendly. nih.gov |

| Solid-Base Catalysis | CsF-Celite | Alkyl Halides | Acetonitrile (B52724) solvent | Convenient, efficient, high selectivity for N-alkylation. researchgate.net |

| Zeolite Catalysis | Pentasil-type zeolites | Lower Alcohols | Elevated temperature, gas phase | Suitable for industrial-scale, continuous processes. google.com |

Advancements in Computational Chemistry for Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating discovery. For a data-poor compound like this compound, computational modeling is an invaluable starting point.

Predictive Modeling for Substituted Anilines:

Quantitative Structure-Metabolism Relationships (QSMR): Computational models have been successfully developed to predict the metabolic fate of substituted anilines. nih.gov By calculating physicochemical parameters, these models can forecast metabolic pathways such as N-acetylation. Applying these ab initio methods to this compound could predict its metabolic stability and potential biotransformations. nih.gov

Density Functional Theory (DFT): DFT is widely used to model and determine the molecular properties of compounds, which can augment experimental findings. article4pub.com For substituted anilines, DFT calculations have been used to predict and correlate infrared, NMR, and UV spectra with experimental data, aiding in structural identification. article4pub.com This approach could be used to generate a theoretical spectroscopic profile of this compound and its potential derivatives.

Future computational studies could focus on modeling how the interplay between the cyclohexyl and N-methyl groups influences the molecule's electronic structure, steric profile, and intermolecular interactions. This knowledge is crucial for designing derivatives with specific properties for materials science or medicinal chemistry.

| Computational Method | Research Objective | Predicted Outcome/Application |

| Density Functional Theory (DFT) | Structural and Spectroscopic Analysis | Prediction of optimized geometry, vibrational frequencies (IR), NMR chemical shifts, and electronic transitions (UV-Vis). article4pub.com |

| QSAR/QSMR | Predictive Toxicology and Metabolism | Modeling of potential metabolic pathways and predicting biological interactions based on physicochemical parameters. nih.gov |

| Molecular Docking | Drug Discovery and Design | In silico screening against biological targets (e.g., enzymes, receptors) to identify potential therapeutic applications. mdpi.com |

| Molecular Dynamics (MD) | Material Property Simulation | Simulating the behavior of the molecule in bulk to predict properties relevant to functional materials, such as packing and charge transport. |

Potential for Development of Novel Research Tools and Functional Materials

The unique structure of this compound makes it a promising scaffold for developing novel research tools and functional materials.

Applications in Materials Science:

Fuel Additives and Corrosion Inhibitors: Simpler N-alkylanilines, like N-methylaniline, are used as octane boosters and corrosion inhibitors in gasoline. petronaxcorp.com The bulky cyclohexyl group of this compound could enhance its solubility in nonpolar fuels and modify its surface-adhesion properties, potentially leading to improved performance as a corrosion inhibitor. petronaxcorp.com

Organic Electronics: Aniline derivatives are foundational units in conductive polymers and dyes for applications like dye-sensitized solar cells (DSSCs). mtieat.org The cyclohexyl group can improve the solubility of resulting materials and influence their solid-state morphology, which are critical parameters for device performance.

Applications in Medicinal Chemistry and Biology:

Scaffold for Bioactive Compounds: Substituted anilines are a privileged structure in medicinal chemistry, forming the core of numerous drugs and biological probes. nih.govmdpi.com The this compound core could be elaborated through further substitution on the aromatic ring or derivatization of the amine to create libraries of compounds for screening against various biological targets, such as kinases or G-protein-coupled receptors. nih.gov The cyclohexyl moiety can probe hydrophobic pockets in protein binding sites, potentially enhancing potency and selectivity.

The development of this compound and its derivatives could lead to novel molecular probes for studying biological systems or new materials with tailored electronic and physical properties.

Q & A

Q. What are the recommended synthetic routes for 3-cyclohexyl-N-methylaniline, and how can reaction conditions be optimized?

Methodological Answer:

- Alkylation Strategies : A common approach involves alkylation of N-methylaniline with cyclohexyl halides (e.g., cyclohexyl bromide) under basic conditions. For example, using K₂CO₃ as a base in DMF at 80–100°C for 12–24 hours .

- Catalytic Methods : Transition-metal-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) may be employed to introduce the cyclohexyl group. Optimize catalyst loading (e.g., 5 mol% Pd(OAc)₂) and ligand selection (e.g., Xantphos) to improve yields .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended for isolating high-purity product. Monitor by TLC (Rf ~0.5 in 7:3 hexane:EtOAc).

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements : Use nitrile gloves (EN374 standard), safety goggles (EN166), and lab coats. For aerosol generation, wear a P95 respirator .

- Ventilation : Conduct reactions in a fume hood with >0.5 m/s airflow. Store in airtight containers away from oxidizers .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), dispose as hazardous waste, and decontaminate surfaces with ethanol .

Q. How can researchers verify the identity and purity of this compound post-synthesis?

Methodological Answer:

- Spectroscopic Analysis :

- Purity Assessment : HPLC (C18 column, 70:30 acetonitrile/water) with UV detection at 254 nm. Acceptable purity for research: ≥95% .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Analyze torsion angles between the cyclohexyl and aromatic rings to confirm steric effects on conformation .

- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., B3LYP/6-31G* level) to validate electronic structure .

- Case Study : For analogous compounds like N-cyclohexyl-3-hydroxybenzamide, deviations >0.05 Å in bond lengths may indicate crystallographic disorder; refine data using SHELXL .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., logP, melting point)?

Methodological Answer:

- Data Validation : Cross-reference values from authoritative databases (e.g., NIST Chemistry WebBook ) and peer-reviewed literature. For example:

| Property | Reported Value 1 | Reported Value 2 | Recommended Validation Method |

|---|---|---|---|

| Melting Point | 45–47°C | 52–54°C | DSC analysis at 5°C/min |

| logP (LogD pH 7) | 3.2 | 3.8 | Shake-flask method |

- Experimental Replication : Repeat measurements under controlled conditions (e.g., dry nitrogen atmosphere for melting point determination).

Q. What computational approaches predict the reactivity of this compound in novel reactions?

Methodological Answer:

- Reactivity Modeling : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO). High HOMO energy (-5.2 eV) suggests susceptibility to electrophilic attack at the aromatic ring .

- Mechanistic Studies : For formylation reactions (e.g., using DMF as a carbonyl source), simulate transition states to identify rate-limiting steps (e.g., nucleophilic addition vs. elimination) .

- Solvent Effects : Conduct COSMO-RS simulations to optimize solvent selection (e.g., toluene vs. DMF) for regioselective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.